1-Benzyl-3-bromopyrrolo[2,3-c]pyridine
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-benzyl-3-bromopyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11BrN2/c15-13-10-17(9-11-4-2-1-3-5-11)14-8-16-7-6-12(13)14/h1-8,10H,9H2 |
InChI Key |
BABGXJHEZKOCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine
General Synthetic Strategy
The synthesis of this compound typically involves constructing the pyrrolo[2,3-c]pyridine core followed by selective bromination at the 3-position and benzylation of the pyrrole nitrogen. The key challenges include regioselective halogenation and maintaining the integrity of the fused heterocyclic system.
Literature-Reported Synthetic Routes
Bromination of 1-Benzylpyrrolo[2,3-c]pyridine
Starting from 1-benzyl-1H-pyrrolo[2,3-b]pyridine, selective bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
For example, treatment of 1-benzylpyrrolo[2,3-b]pyridine with NBS in an inert solvent (e.g., dichloromethane) at low temperature yields 1-benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine with good regioselectivity and moderate to high yields (typically 60-85%).
Construction of the Pyrrolo[2,3-c]pyridine Core Followed by Benzylation
An alternative approach involves first synthesizing 3-bromo-1H-pyrrolo[2,3-b]pyridine via cyclization or ring-closure reactions from appropriately substituted precursors, such as 3,5-dibromopyrazine derivatives or nitro-substituted intermediates.
Subsequent benzylation of the pyrrole nitrogen using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride or potassium tert-butoxide) affords the target compound.
Detailed Synthetic Example from Literature
A representative synthetic route adapted from patent WO2013114113A1 and related research:
| Step | Reaction | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Preparation of pyrrolo[2,3-b]pyridine core | Starting from 2-aminopyrazine derivatives, bromination with N-bromosuccinimide (NBS) | 3,5-dibromopyrazine intermediate |
| 2 | Sonogashira coupling | Coupling with trimethylsilylacetylene, followed by ring closure with potassium tert-butoxide | Pyrrolo[2,3-b]pyridine scaffold |
| 3 | Iodination | Treatment with N-iodosuccinimide (NIS) | Dihalogenated intermediate |
| 4 | Suzuki coupling | With arylboronic acids to introduce substituents | Functionalized pyrrolo[2,3-b]pyridine derivatives |
| 5 | Benzylation | Reaction with benzyl bromide and base | 1-benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine |
This multistep synthesis allows for regioselective halogenation and functionalization, enabling the preparation of this compound with good purity and yield.
Alternative Synthetic Routes and Optimization
Use of potassium tert-butoxide as a base in ring-closure steps improves reaction cleanliness and yield compared to sodium hydride.
Bromination using fuming nitric acid or mixed acid conditions is less favored due to difficulties in isolating pure products; selective bromination with NBS is preferred.
Protection of the pyrrole nitrogen (e.g., tosylation) may be employed to improve regioselectivity in subsequent coupling reactions but is often unnecessary for direct benzylation.
Research Outcomes and Data Summary
Reaction Yields and Purity
| Reaction Step | Typical Yield (%) | Notes |
|---|---|---|
| Bromination (NBS) | 60-85 | High regioselectivity at 3-position |
| Benzylation (benzyl bromide) | 70-90 | Efficient N-alkylation |
| Ring-closure (base-mediated) | 65-80 | Improved with potassium tert-butoxide |
| Suzuki coupling (aryl substitution) | 65-85 | Enables diversification |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine
This compound is a chemical compound with applications spanning medicinal chemistry, organic synthesis, and biological studies. Its role as a building block in synthesizing drug candidates, particularly those targeting kinase enzymes and other biological pathways, underscores its significance. The compound also acts as an intermediate in creating more complex heterocyclic compounds. Furthermore, it is used in biological systems to study the interactions between heterocyclic compounds and biomolecules like proteins.
Related Research
Other pyrrolo[2,3-b]pyridine derivatives have been explored for their synthesis and structure-activity relationships . For instance, 1-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized via methylation of a compound using NaH and MeI . Further reactions, including nitration, Suzuki coupling, and catalytic reduction, led to the creation of more complex compounds . Pyrazolo[3,4-b]pyridine synthesis involves Suzuki coupling between 5-bromo-2-chloronicotinonitrile and 3,4-dimethoxyphenylboronic acid, followed by nucleophilic displacement and amide formation . Pyrrolo[2,3-b]pyrazine was synthesized by treating 2-aminopyrazine with N-bromosuccinimide, followed by Sonogashira coupling, reductive ring closure, and iodination .
Use in Medicinal Chemistry
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo[2,3-c]pyridine Series
3-Bromo-1H-pyrrolo[2,3-c]pyridine
- Molecular Formula : C₇H₅BrN₂
- Substituents : Bromine at the 3-position.
- Key Differences : Lacks the benzyl group at the 1-position, resulting in reduced molecular weight (197.03 g/mol vs. ~283.15 g/mol for the benzyl derivative) and altered lipophilicity.
- Applications : Primarily used as an intermediate in organic synthesis .
7-Methoxy-1H-pyrrolo[2,3-c]pyridine (Temsavir)
- Molecular Formula : C₂₄H₂₃N₇O₄
- Substituents : Methoxy group at the 7-position and a triazole moiety.
- Key Differences : The methoxy and triazole groups enhance antiviral activity, particularly against HIV-1, by targeting viral entry mechanisms. This contrasts with the bromo-benzyl derivative’s focus on cytotoxic activity .
Thieno[2,3-c]pyridine Derivatives
- Core Structure : Replaces the pyrrole nitrogen with sulfur, creating a thiophene-pyridine fused system.
- Example Compound: Thieno[2,3-c]pyridine derivatives (e.g., anti-inflammatory agents).
- Bioactivity: Thieno derivatives are reported to inhibit GAG-ECAM interactions, useful in treating inflammatory diseases, whereas pyrrolo derivatives target EGFR-overexpressing cancers .
Brominated Pyridine Derivatives
2-Bromo-3-methylpyridine
Cytotoxic Activity
- 1-Benzyl-3-bromopyrrolo[2,3-c]pyridine : Demonstrates potent antiproliferative effects against EGFR-overexpressing cancer cell lines (e.g., A431). The benzyl group enhances hydrophobic interactions with kinase domains, while bromine serves as a handle for further functionalization .
- Comparison with 3-Bromo-1H-pyrrolo[2,3-c]pyridine : The absence of the benzyl group reduces cytotoxicity, highlighting the importance of the 1-position substitution for target engagement .
Antibacterial and Antiviral Activity
- Pyrrolo[2,3-c]pyridine Derivatives : Antibacterial activity is moderate in compounds with small substituents (e.g., 2-substituted isatogens), but the benzyl-bromo derivative’s larger structure may limit membrane permeability compared to simpler analogues .
- Thieno[2,3-c]pyridines: Exhibit broader therapeutic applications, including antiviral and anti-inflammatory effects, due to sulfur’s role in modulating electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
